molecular formula C7H6BrNO2 B12331209 2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone

2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone

Cat. No.: B12331209
M. Wt: 216.03 g/mol
InChI Key: YEGUQFJNTMQXTL-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone typically involves the bromination of 1-(6-hydroxypyridin-3-yl)ethanone. A common method includes the reaction of 1-(6-hydroxypyridin-3-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: Products include alcohols or amines formed by the reduction of the carbonyl group.

Scientific Research Applications

2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atom and hydroxyl group allow it to participate in a range of chemical reactions, potentially affecting biological pathways. For example, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but lacks the hydroxyl group.

    1-(6-Bromo-3-hydroxypyridin-2-yl)ethanone: Similar structure with the bromine atom in a different position.

    2-Bromo-1-(4-hydroxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

2-Bromo-1-(6-hydroxypyridin-3-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-(2-bromoacetyl)-3H-pyridin-6-one

InChI

InChI=1S/C7H6BrNO2/c8-3-6(10)5-1-2-7(11)9-4-5/h1-2,4-5H,3H2

InChI Key

YEGUQFJNTMQXTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1C(=O)CBr

Origin of Product

United States

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